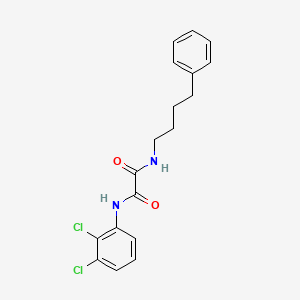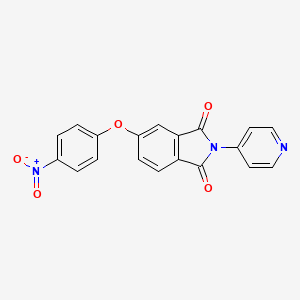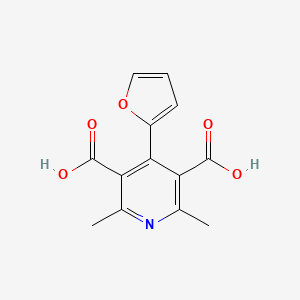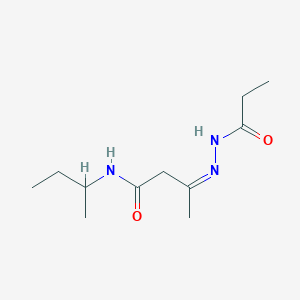![molecular formula C8H12N8O2 B11555224 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde](/img/structure/B11555224.png)
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[73003,7]dodeca-4,11-diene-2,8-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure
準備方法
The synthesis of 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde typically involves multiple steps, starting from simpler precursors. The synthetic routes often include cyclization reactions, amination, and aldehyde formation under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.
類似化合物との比較
Compared to other similar compounds, 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4,4′-Diamino-2,2′-stilbenedisulfonic acid
- 4,5-Diamino-2,6-dimercaptopyrimidine
- 2,4-Diamino-6-(hydroxymethyl)pteridine These compounds share some structural similarities but differ in their specific functional groups and applications.
特性
分子式 |
C8H12N8O2 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC名 |
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde |
InChI |
InChI=1S/C8H12N8O2/c9-7-11-3-5(13-7)16(2-18)6-4(15(3)1-17)12-8(10)14-6/h1-6H,(H3,9,11,13)(H3,10,12,14) |
InChIキー |
OFGLNUOVGCXFOI-UHFFFAOYSA-N |
正規SMILES |
C(=O)N1C2C(N=C(N2)N)N(C3C1NC(=N3)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11555145.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555151.png)
![(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11555152.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11555168.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11555174.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)



![2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555191.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)

![N-(4-bromophenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11555218.png)
